Sulfide, bis(1-chloro-2-propyl)-, (+)-
Description
Overview of Organosulfur Chemistry in Contemporary Organic Synthesis and Environmental Science
Organosulfur compounds are a diverse class of molecules containing at least one carbon-sulfur bond. Their chemistry is a cornerstone of modern organic synthesis, providing essential tools and building blocks for creating complex molecules. nist.gov In pharmaceuticals, numerous life-saving drugs, including penicillin and sulfa drugs, are organosulfur compounds. mdpi.com They are also integral to the development of materials, natural products, and food science. nist.gov Reagents like dimethyl sulfoxide (B87167) (CH₃S(=O)CH₃) and carbon disulfide (CS₂) are widely used as solvents, while others are used to construct new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov
From an environmental perspective, organosulfur chemistry is equally significant. The presence of organosulfur compounds in fossil fuels, such as coal and petroleum, necessitates their removal to prevent the release of sulfur oxides, which contribute to acid rain. mdpi.com The global sulfur cycle involves the interconversion of natural organosulfur compounds with inorganic sulfide (B99878) and sulfate ions, playing a vital role in biogeochemical processes. nih.gov The study of these compounds helps in understanding environmental pathways and developing remediation strategies for sulfur-containing pollutants. mdpi.comnih.gov
Principles of Chirality in Organohalogen Compounds and their Stereochemical Significance
Chirality is a fundamental property of three-dimensional objects, including molecules, defined by the non-superimposability of an object on its mirror image. chemeo.comnist.gov The term originates from the Greek word for hand, as left and right hands are classic examples of chiral objects. nist.govresearchgate.net In molecular terms, chirality most often arises from the presence of a stereocenter, which is typically a tetrahedral carbon atom bonded to four different substituents. nist.gov A molecule that is not superimposable on its mirror image is termed "chiral," while a molecule that is superimposable on its mirror image is "achiral." nih.gov Achiral molecules possess a plane of symmetry, which is absent in chiral molecules. chemeo.com
The mirror-image forms of a chiral molecule are called enantiomers. nist.gov Enantiomers share identical physical properties such as melting point, boiling point, and solubility. researchgate.net However, they differ in their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise (+) or dextrorotatory direction, while the other will rotate it by an equal magnitude in the counter-clockwise (-) or levorotatory direction. researchgate.net This stereochemical difference is of immense significance, particularly in pharmacology, as different enantiomers of a drug can have vastly different biological activities and effects. nist.gov Stereoisomers that are not mirror images of each other are known as diastereomers.
Molecular Structure and Stereochemistry of Bis(1-chloro-2-propyl) Sulfide, (+)-Enantiomer
Bis(1-chloro-2-propyl) sulfide is a chiral organochlorine sulfide. The "(+)-" designation indicates that this specific enantiomer is dextrorotatory, meaning it rotates plane-polarized light in the clockwise direction. Its molecular and structural properties are fundamental to understanding its chemical behavior.
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂S |
| IUPAC Name | 1-chloro-2-(1-chloropropan-2-ylsulfanyl)propane |
| Molecular Weight | 187.13 g/mol |
| Canonical SMILES | CC(CCl)SC(C)CCl |
| InChI Key | YYFPAEKSNSFZQF-UHFFFAOYSA-N |
Data sourced from PubChem CID 149055.
The structure of bis(1-chloro-2-propyl) sulfide contains two stereogenic centers at the second carbon atom of each propyl group. The presence of two stereocenters allows for the existence of multiple stereoisomers. Specifically, a molecule with 'n' stereocenters can have a maximum of 2ⁿ stereoisomers. For bis(1-chloro-2-propyl) sulfide (n=2), a maximum of four stereoisomers is possible.
These stereoisomers can be categorized as follows:
Enantiomers : There is a pair of enantiomers where the configurations at both stereocenters are inverted relative to each other. These are the (2R, 2'R) and (2S, 2'S) forms. The subject of this article, the (+)-enantiomer, is one of these two forms. The other enantiomer would be the (-)-form.
Diastereomers : The molecule also has a meso form, (2R, 2'S), which is achiral due to an internal plane of symmetry. This meso compound is a diastereomer of both the (2R, 2'R) and (2S, 2'S) enantiomers.
The synonym "Propane, 2,2'-thiobis(1-chloro-, (R,R)-(+)-" further clarifies that the (+)-enantiomer belongs to the (R,R) series, which represents the pair of enantiomers with the same configuration at both chiral centers (either R,R or S,S).
The two stereogenic centers in bis(1-chloro-2-propyl) sulfide are the carbon atoms C2 and C2'. Each of these carbons is bonded to four different groups:
A hydrogen atom (-H)
A methyl group (-CH₃)
A chloromethyl group (-CH₂Cl)
A thioether group (-S-CH(CH₃)CH₂Cl)
The absolute configuration (R or S) at each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority is determined by the atomic number of the atoms directly attached to the chiral center.
Assignment of Priorities for C2:
-S-CH(CH₃)CH₂Cl : The sulfur atom has the highest atomic number (16) of the directly attached atoms.
-CH₂Cl : The carbon is attached to a chlorine atom (atomic number 17).
-CH₃ : The carbon is attached to three hydrogen atoms.
-H : The hydrogen atom has the lowest atomic number (1).
To determine the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. While the CIP rules allow for the unambiguous assignment of R/S configuration from a known 3D structure, publicly available data does not specify whether the dextrorotatory (+)-rotation corresponds to the (R,R) or (S,S) absolute configuration for this particular compound.
Structure
3D Structure
Properties
CAS No. |
64365-31-7 |
|---|---|
Molecular Formula |
C6H12Cl2S |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
1-chloro-2-(1-chloropropan-2-ylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
YYFPAEKSNSFZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)SC(C)CCl |
Origin of Product |
United States |
Chemical Transformations and Mechanistic Insights of Bis 1 Chloro 2 Propyl Sulfide
Reactivity of the Sulfur Center in Bis(1-chloro-2-propyl) Sulfide (B99878)
The sulfur atom in bis(1-chloro-2-propyl) sulfide is a key locus of reactivity. Its lone pairs of electrons allow it to act as a nucleophile and be susceptible to oxidation and electrophilic attack.
Oxidation Reactions: Formation of Sulfoxides and Sulfones
The oxidation of sulfides is a fundamental transformation in organic sulfur chemistry, yielding sulfoxides and, upon further oxidation, sulfones. researchgate.net The selective conversion of a sulfide like bis(1-chloro-2-propyl) sulfide to its corresponding sulfoxide (B87167) is a critical synthetic step, as over-oxidation to the sulfone can readily occur. researchgate.netnih.gov A wide array of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the final product. organic-chemistry.orgorientjchem.org
Commonly used oxidants include hydrogen peroxide (H₂O₂), peracids (e.g., m-chloroperbenzoic acid, MCPBA), and halogen-based reagents. researchgate.netnih.gov Hydrogen peroxide is considered an environmentally benign or "green" oxidant because its only byproduct is water. nih.gov The selectivity for sulfoxide versus sulfone formation can often be controlled by adjusting the reaction temperature, time, and the stoichiometry of the oxidant. nih.govorganic-chemistry.org For instance, using one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess will typically lead to the sulfone.
The table below summarizes various reagents used for the oxidation of sulfides.
| Oxidizing Agent | Typical Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often used with catalysts (e.g., tantalum carbide for sulfoxides, niobium carbide for sulfones) or in solvents like glacial acetic acid for high selectivity. nih.govorganic-chemistry.org |
| m-Chloroperbenzoic Acid (MCPBA) | Sulfoxide or Sulfone | A common and effective reagent; stoichiometry is key to selectivity. orientjchem.org |
| Sodium Metaperiodate (NaIO₄) | Sulfoxide | Known for selective oxidation to sulfoxides. researchgate.net |
| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. orientjchem.org |
| Urea-Hydrogen Peroxide (UHP) | Sulfone | An adduct of urea (B33335) and H₂O₂ that acts as a stable and safe oxidizing agent, often leading to sulfones. organic-chemistry.org |
Given that bis(1-chloro-2-propyl) sulfide possesses chiral centers, the oxidation of its sulfur atom introduces a new stereocenter, leading to the possibility of diastereomeric sulfoxides. The development of stereoselective oxidation methods is crucial for controlling the absolute configuration at the sulfur atom.
One established approach involves the use of chiral auxiliaries. For example, the synthesis of C2-symmetric chiral bis-sulfoxides has been achieved using diastereomerically pure sulfinates derived from chiral alcohols. semanticscholar.org This methodology allows for the controlled formation of specific stereoisomers. By reacting a precursor molecule with a chiral alcohol, diastereomeric sulfinates are formed, which can then be transformed into the desired chiral sulfoxide. semanticscholar.org This strategy could potentially be adapted for the stereoselective oxidation of bis(1-chloro-2-propyl) sulfide to yield specific diastereomers of the corresponding bis-sulfoxide.
Electrophilic Activation and Subsequent Transformations
The sulfur atom in bis(1-chloro-2-propyl) sulfide can act as a nucleophile and react with various electrophiles. This activation can lead to the formation of sulfonium (B1226848) salts or trigger subsequent intramolecular reactions. For instance, the reaction of analogous bis(alkynyl) sulfides with electrophiles like sulfur dichloride (SCl₂) results in a regio- and stereoselective anti-addition, leading to the formation of heterocyclic compounds. researchgate.net This type of reaction highlights the ability of the sulfur atom to participate in electrophile-induced cyclizations.
In a similar vein, the interaction with Lewis acids or other electrophilic reagents can activate the molecule. For example, the generation of a chloromethyl cation can lead to electrophilic substitution on aromatic rings. rsc.org While bis(1-chloro-2-propyl) sulfide is aliphatic, the principle of electrophilic activation at or adjacent to the sulfur atom remains relevant for initiating further chemical transformations.
Reactivity of the Chloroalkyl Moieties in Bis(1-chloro-2-propyl) Sulfide
The two 1-chloro-2-propyl groups contain reactive carbon-chlorine bonds, which are susceptible to both intramolecular and intermolecular nucleophilic attack.
Intramolecular Cyclization and Anchimeric Assistance: Formation and Reactivity of Episulfonium Ions
A defining feature of β-haloalkyl sulfides is their propensity to undergo intramolecular cyclization to form cyclic sulfonium salts, known as episulfonium (or thiiranium) ions. mdpi.com This reaction is a classic example of neighboring group participation, or anchimeric assistance. The sulfur atom, acting as an internal nucleophile, attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a strained, three-membered thiiranium ring. mdpi.comnih.gov This intramolecular process is often significantly faster than analogous intermolecular substitution reactions. mdpi.com
The formation of the episulfonium ion intermediate is a key step in the metabolic activation of certain halogenated hydrocarbons. nih.gov These cyclic intermediates are highly reactive electrophiles due to ring strain and the positive charge on the sulfur atom. mdpi.comnih.gov They readily react with a variety of nucleophiles, which attack one of the ring carbons, leading to ring-opening and the formation of a new carbon-nucleophile bond. nih.gov The reaction is typically diastereospecific. nih.gov This reactivity is fundamental to the synthesis of various organosulfur compounds. mdpi.com
Intermolecular Nucleophilic Substitution Reactions
The chlorine atoms in the chloroalkyl moieties can be displaced by external nucleophiles through intermolecular substitution reactions. researchgate.net These reactions follow standard nucleophilic substitution pathways (Sₙ1 or Sₙ2), depending on the substrate structure, nucleophile, leaving group, and solvent. Given the primary nature of the carbon-chlorine bond in the 1-chloro-2-propyl group, an Sₙ2 mechanism is generally expected.
A wide range of nucleophiles can participate in these reactions. For example, studies on related chloroacetanilide herbicides have shown that they undergo nucleophilic aliphatic substitution with reduced sulfur species like bisulfide (HS⁻) and polysulfides (Sₙ²⁻). nih.gov Similarly, chloroazines react with these sulfur nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism, demonstrating the potent nucleophilicity of these species. nih.govresearchgate.net It is expected that bis(1-chloro-2-propyl) sulfide would react with nucleophiles such as amines, thiolates, and alkoxides to yield products where the chlorine atoms are substituted. researchgate.net The reaction products would feature the replacement of one or both chlorine atoms by the incoming nucleophilic group. nih.gov
Elimination Reactions
Following a comprehensive search of scientific literature, no specific studies detailing the elimination reactions of (+)-bis(1-chloro-2-propyl) sulfide were identified. While the presence of chloro-substituents suggests the potential for elimination reactions to form unsaturated sulfides, experimental data, including reaction conditions, specific products, and yields for this particular compound, are not available in the reviewed literature. General principles of elimination reactions (such as E1, E2, and E1cB mechanisms) exist, but their specific application to (+)-bis(1-chloro-2-propyl) sulfide has not been documented. libretexts.orglibretexts.org
Rearrangement and Fragmentation Processes (e.g., Pummerer-type Reactions of derived sulfoxides)
There is no available scientific literature describing the synthesis of the sulfoxide derived from (+)-bis(1-chloro-2-propyl) sulfide, nor are there any documented studies on its subsequent rearrangement or fragmentation processes. The Pummerer reaction is a well-known transformation of sulfoxides into α-acyloxy thioethers. wikipedia.org However, specific experimental details, mechanistic insights, or product characterization for the Pummerer-type reaction of (+)-bis(1-chloro-2-propyl) sulfoxide are absent from published research.
Stereochemical Aspects of Chemical Reactions Involving Bis(1-chloro-2-propyl) Sulfide
No experimental or theoretical studies concerning the stereochemical aspects of chemical reactions involving (+)-bis(1-chloro-2-propyl) sulfide have been found in the scientific literature. As a chiral sulfide, its reactions have the potential to proceed with retention, inversion, or racemization at the stereogenic centers. However, without specific documented reactions, any discussion of the stereochemical outcomes would be purely speculative.
Advanced Analytical Techniques for the Characterization and Detection of Bis 1 Chloro 2 Propyl Sulfide
Chromatographic Separation and Quantification Strategies
Chromatography is the cornerstone for separating bis(1-chloro-2-propyl) sulfide (B99878) from complex matrices and for its quantification. Both gas and liquid chromatography platforms offer distinct advantages depending on the analytical requirements.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as bis(1-chloro-2-propyl) sulfide. mdpi.com The method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. mdpi.comnih.gov In GC, the sample is vaporized and separated into its components as it travels through a capillary column containing a stationary phase. The retention time, or the time it takes for a compound to exit the column, is a characteristic feature used for preliminary identification.
Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a "chemical fingerprint." The mass spectrum allows for definitive identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, providing enhanced sensitivity and selectivity. researchgate.net
Table 1: Typical GC-MS Parameters for Sulfide Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) | Provides separation of volatile and semi-volatile compounds based on boiling point and polarity. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., start at 50 °C, ramp to 280 °C) | Optimizes separation of compounds with a range of boiling points. |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analyzer that separates ions based on their mass-to-charge ratio. |
| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification; SIM is used for sensitive quantitative analysis. |
For highly complex samples where standard GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.gov This technique utilizes two different chromatographic columns connected in series via a modulator. mdpi.com The entire sample is subjected to two distinct separation mechanisms. nih.gov Typically, a non-polar column is used in the first dimension, separating analytes based on volatility, while a polar column in the second dimension provides separation based on polarity. scispace.com
The modulator, positioned between the two columns, collects small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, very short column. mdpi.com This process creates a highly detailed two-dimensional chromatogram, where compounds are plotted based on their retention times on both columns. The structured nature of GC×GC chromatograms, where chemically related compounds often appear in the same region, facilitates the identification of unknown substances. researchgate.netnih.gov This enhanced resolving power is invaluable for detecting trace levels of bis(1-chloro-2-propyl) sulfide in challenging matrices like environmental or biological samples. nih.gov
High-performance liquid chromatography (HPLC) is a complementary technique to GC, particularly for compounds that are non-volatile or thermally unstable. While bis(1-chloro-2-propyl) sulfide is amenable to GC, HPLC offers alternative separation mechanisms. nih.govsuperchroma.com.tw In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases.
A significant challenge for analyzing simple alkyl sulfides like bis(1-chloro-2-propyl) sulfide with HPLC is the lack of a strong ultraviolet (UV) chromophore, which is the basis for the most common type of HPLC detector. dtic.mil To overcome this, a derivatization step is often necessary, where the sulfide is reacted with a reagent to attach a UV-active or fluorescent tag. dtic.mil For instance, sulfides can be oxidized or reacted with specific reagents to form derivatives that are easily detectable. dtic.mil Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is the most common mode used for such separations. sielc.com
Distinguishing between enantiomers—non-superimposable mirror-image isomers—is critical, as they can exhibit different biological activities. Since the target compound is the (+)-enantiomer of bis(1-chloro-2-propyl) sulfide, a method to confirm its enantiomeric purity is essential. Chiral HPLC is the most powerful and widely used technique for separating enantiomers. rsc.org
This method relies on the use of a chiral stationary phase (CSP). nih.gov A CSP is a stationary phase that is itself chiral and can interact differently with the two enantiomers of a racemic compound. These transient, diastereomeric interactions lead to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica support, are among the most versatile and successful for a broad range of chiral compounds. nih.govnih.gov The separation can be performed in either normal-phase (e.g., using hexane/alcohol mixtures as the mobile phase) or reversed-phase modes (e.g., using water/acetonitrile mixtures). mdpi.comresearchgate.net By analyzing a sample of (+)-bis(1-chloro-2-propyl) sulfide on a suitable chiral column, one can determine its enantiomeric excess (e.e.) and confirm its stereochemical purity.
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Typical Applications |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds, including those with aromatic rings and polar functional groups. nih.govnih.gov |
| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to silica (e.g., DNB-phenylglycine) | Effective for compounds that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin bonded to silica | Separation based on the inclusion of a part of the analyte molecule (often a hydrophobic moiety) into the chiral cavity of the cyclodextrin. |
| Protein-based | Proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) | Useful for the separation of chiral drugs, mimicking biological recognition processes. |
High-Performance Liquid Chromatography (HPLC) Methodologies
Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are indispensable for the definitive structural confirmation of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these methods for providing detailed information about the molecular skeleton and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). dokumen.pubmdpi.com
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For bis(1-chloro-2-propyl) sulfide, the ¹H NMR spectrum would be expected to show distinct signals for the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR provides information about the different types of carbon atoms in the molecule. Each chemically unique carbon atom gives a distinct signal, and its chemical shift provides insight into its bonding and electronic environment (e.g., whether it is part of a methyl, methylene, or methine group, and its proximity to electronegative atoms like chlorine and sulfur). spectrabase.com
2D NMR techniques are used to establish connections between different atoms in the molecule.
COSY (Correlation Spectroscopy) reveals which protons are spin-coupled to each other, helping to piece together fragments of the molecule by identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, even if they are not directly bonded. This is particularly crucial for determining the relative stereochemistry of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bis(1-chloro-2-propyl) Sulfide *
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -CH(S)- | 3.0 - 3.5 | 45 - 50 |
| -CH₂Cl | 3.6 - 4.0 | 48 - 53 |
| -CH₃ | 1.3 - 1.6 | 18 - 23 |
*Predicted values are estimates based on general principles and data from similar structures like propyl sulfide and other chlorinated alkanes. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of Sulfide, bis(1-chloro-2-propyl)-, (+)- is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. While a definitive spectrum for this exact compound is not publicly available, its structural features suggest the presence of key vibrational modes.
The primary functional groups and their expected IR absorption regions are:
C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and methyl groups are expected in the 2850-3000 cm⁻¹ region.
C-H Bending: The bending vibrations (scissoring, rocking, and wagging) of the CH₂, and CH₃ groups typically appear in the 1350-1470 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond gives rise to a strong absorption band in the fingerprint region, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the presence of adjacent atoms.
C-S Stretching: The carbon-sulfur bond is a weak absorber, and its stretching vibration is expected in the 600-700 cm⁻¹ range, often overlapping with the C-Cl stretching band.
The following table summarizes the anticipated IR absorption bands for Sulfide, bis(1-chloro-2-propyl)-, (+)-.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-3000 | Medium to Strong |
| C-H Bend | Alkyl (CH₂, CH₃) | 1350-1470 | Medium |
| C-Cl Stretch | Chloroalkane | 600-800 | Strong |
| C-S Stretch | Sulfide | 600-700 | Weak |
Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS)
Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are indispensable for the unambiguous identification and structural elucidation of Sulfide, bis(1-chloro-2-propyl)-, (+)-. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.
The molecular formula for Sulfide, bis(1-chloro-2-propyl)-, (+)- is C₆H₁₂Cl₂S. nih.gov The theoretical exact mass can be calculated and compared with the experimentally measured mass to confirm the compound's identity with high confidence. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which serves as an additional point of confirmation.
Electron ionization (EI) is a common technique that can be used to analyze this compound. The resulting mass spectrum would show the molecular ion peak and various fragment ions. The fragmentation pattern is dictated by the weakest bonds in the molecule and the stability of the resulting fragments. Plausible fragmentation pathways for Sulfide, bis(1-chloro-2-propyl)-, (+)- include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.
Cleavage of the C-S bond.
Loss of a chlorine atom or a chloropropyl group.
The table below details the expected high-resolution mass data for the molecular ion and potential key fragments of Sulfide, bis(1-chloro-2-propyl)-, (+)-.
| Ion | Formula | Theoretical m/z (monoisotopic) | Isotopic Pattern (Relative Intensity) | Plausible Origin |
| [M]⁺ | [C₆H₁₂Cl₂S]⁺ | 186.0037 | M (100%), M+2 (65%), M+4 (10%) | Molecular Ion |
| [M-Cl]⁺ | [C₆H₁₂ClS]⁺ | 151.0400 | M (100%), M+2 (33%) | Loss of a chlorine atom |
| [C₃H₆ClS]⁺ | [C₃H₆ClS]⁺ | 93.0009 | M (100%), M+2 (33%) | Cleavage of the C-S bond |
| [C₃H₆Cl]⁺ | [C₃H₆Cl]⁺ | 77.0156 | M (100%), M+2 (33%) | Alpha-cleavage and loss of C₃H₆S |
| [C₃H₇S]⁺ | [C₃H₇S]⁺ | 75.0263 | M (100%) | Cleavage of the C-Cl and C-C bonds |
Sample Preparation and Extraction Protocols for Complex Matrices
The effective detection of Sulfide, bis(1-chloro-2-propyl)-, (+)- in complex matrices such as soil, water, or biological tissues necessitates robust sample preparation and extraction protocols. The goal is to isolate the target analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.
For solid matrices like soil or sediment, a common approach is solvent extraction. This involves mixing the sample with a suitable organic solvent to transfer the analyte from the solid phase to the liquid phase. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed.
A generalized extraction protocol for a solid matrix could involve the following steps:
A representative sample is collected and homogenized.
The sample is mixed with an organic solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture).
The mixture is agitated using techniques like sonication or mechanical shaking to facilitate extraction.
The solid and liquid phases are separated by centrifugation or filtration.
The solvent extract is then concentrated, often under a gentle stream of nitrogen, to a smaller volume.
An optional clean-up step using techniques like column chromatography may be performed to remove co-extracted interferences.
For water samples, LLE with a water-immiscible solvent can be effective. Alternatively, SPE offers a more efficient and selective method, where the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.
The following table outlines key parameters for a generic solvent extraction protocol for Sulfide, bis(1-chloro-2-propyl)-, (+)- from a complex matrix.
| Parameter | Description | Example |
| Matrix Type | The sample medium containing the analyte. | Soil, Water |
| Extraction Technique | The method used to separate the analyte from the matrix. | Solvent Extraction, LLE, SPE |
| Extraction Solvent | The solvent used to dissolve and remove the analyte. | Dichloromethane, Chloroform, Hexane/Acetone |
| Extraction Method | The physical process used to enhance extraction efficiency. | Sonication, Shaking, Vortexing |
| Concentration Step | The process to reduce the volume of the extract. | Nitrogen Evaporation |
| Clean-up | Optional step to remove interfering compounds. | Silica Gel Chromatography |
Environmental Fate and Biogeochemical Transformations of Bis 1 Chloro 2 Propyl Sulfide
Biotic Degradation and Microbial Transformation Processes
Microbial activity plays a crucial role in the environmental degradation of many organic pollutants. The biodegradation of bis(1-chloro-2-propyl) sulfide (B99878) is anticipated to involve enzymatic pathways capable of cleaving the carbon-sulfur and carbon-chlorine bonds.
While direct studies on the microbial degradation of bis(1-chloro-2-propyl) sulfide are scarce, research on the biodegradation of the structurally similar bis(1-chloro-2-propyl) ether by Rhodococcus sp. strain DTB provides valuable insights. This bacterium was found to grow on the ether as a sole source of carbon and energy. nih.gov The degradation pathway was initiated by the scission of the ether bond, followed by dehalogenation of the resulting chlorinated compounds. nih.gov Inhibition studies suggested that the initial ether cleavage is catalyzed by a flavin-dependent enzyme. nih.gov Given the metabolic versatility of Rhodococcus species towards chlorinated aliphatic compounds, it is conceivable that certain strains could also degrade bis(1-chloro-2-propyl) sulfide. researchgate.netresearchgate.netmdpi.com The enzymatic attack would likely target the thioether linkage, potentially through oxidation of the sulfur atom, followed by cleavage of the C-S bond. Subsequent dehalogenation of the resulting chloro-propanol or related intermediates would lead to compounds that can enter central metabolic pathways.
The chirality of bis(1-chloro-2-propyl) sulfide suggests that its biodegradation may be enantioselective, with microorganisms preferentially degrading one enantiomer over the other. This phenomenon has been observed in the microbial degradation of the analogous compound, bis(1-chloro-2-propyl) ether. Resting cell suspensions of Rhodococcus sp. pregrown on a racemic mixture of the ether showed a preferential attack on the (S)-configured ether-linked carbons, leading to an enantioselective enrichment of the (R,R)-ether. researchgate.net This indicates that the microbial enzymes involved in the initial degradation step exhibit stereochemical preference. Such enantioselectivity is a common feature in the biodegradation of chiral pollutants and has significant implications for the environmental fate and potential toxicity of the compound, as the remaining enantiomer may persist longer in the environment. mdpi.com While not directly studied for the (+)-enantiomer of bis(1-chloro-2-propyl) sulfide, it is highly probable that its microbial metabolism would also exhibit stereochemical preferences.
Identification and Characterization of Biotransformation Products
There is no publicly available research that identifies or characterizes the biotransformation products of Sulfide, bis(1-chloro-2-propyl)-, (+)-. The metabolic pathways, whether microbial or otherwise, that would lead to the degradation of this compound have not been documented. As a result, no data table of potential metabolites or their characteristics can be generated.
Environmental Transport and Distribution Mechanisms
Similarly, there is a lack of information regarding the environmental transport and distribution mechanisms for Sulfide, bis(1-chloro-2-propyl)-, (+)-. Key environmental parameters such as its soil adsorption coefficient (Koc), Henry's Law constant, and water solubility, which are crucial for predicting its movement between air, water, and soil, have not been reported in the available literature. Therefore, a detailed analysis of its potential for leaching, volatilization, or bioaccumulation cannot be provided.
Computational and Theoretical Investigations of Bis 1 Chloro 2 Propyl Sulfide
Molecular Dynamics and Conformation Analysis
Until research focusing on the computational and theoretical properties of "Sulfide, bis(1-chloro-2-propyl)-, (+)-" is conducted and published, a detailed article on this subject cannot be written.
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, providing valuable insights that can aid in experimental characterization and structural elucidation. For "Sulfide, bis(1-chloro-2-propyl)-, (+)-", theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), offering a theoretical spectrum for comparison with experimental data. These predictions are typically achieved through methods rooted in quantum mechanics, most notably Density Functional Theory (DFT).
The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional (e.g., B3LYP, WP04) and the basis set (e.g., 6-31G*, cc-pVDZ). scispace.comnih.govnih.gov Larger basis sets and more sophisticated functionals generally yield more accurate results but at a higher computational cost. scispace.com
Predicted NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy for organic molecules. nih.gov The most common and reliable method for these calculations is the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.
To obtain the final chemical shifts (δ), the calculated shielding constant of a reference compound, typically Tetramethylsilane (TMS), is subtracted from the calculated shielding constant (σ) of the nucleus of interest. Often, an empirical linear scaling is applied to the results to correct for systematic errors and improve agreement with experimental values. acs.orgconicet.gov.ar
While no specific computational studies on "Sulfide, bis(1-chloro-2-propyl)-, (+)-" are publicly available, a typical DFT study would produce data similar to those presented in the tables below. The values are hypothetical and serve to illustrate the expected output from such a calculation, performed, for instance, at the B3LYP/6-31G(d) level of theory.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for Sulfide (B99878), bis(1-chloro-2-propyl)-, (+)- This table is illustrative and does not represent published research data.
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | 1.45 |
| CH₂-S | 2.90 |
| CH-Cl | 4.10 |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Sulfide, bis(1-chloro-2-propyl)-, (+)- This table is illustrative and does not represent published research data.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | 21.5 |
| CH₂-S | 40.2 |
| CH-Cl | 58.9 |
Predicted Vibrational Frequencies
Theoretical calculations are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov These calculations typically involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. uit.no This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). wisc.edu Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.
DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide good predictions of vibrational wavenumbers. nih.govnih.gov However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. ccu.edu.tw To account for this, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov
A computational study would identify the key vibrational modes, their frequencies, and their corresponding intensities in both the IR and Raman spectra. The table below illustrates the kind of data that would be generated for the primary stretching and bending modes of "Sulfide, bis(1-chloro-2-propyl)-, (+)-".
Table 3: Hypothetical Predicted Key Vibrational Frequencies for Sulfide, bis(1-chloro-2-propyl)-, (+)- This table is illustrative and does not represent published research data.
| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2980 - 2870 | Medium | Strong |
| CH₂ Bend (Scissoring) | 1465 | Medium | Medium |
| CH₃ Bend (Asymmetric) | 1450 | Medium | Medium |
| C-Cl Stretch | 750 - 650 | Strong | Strong |
| C-S Stretch | 700 - 600 | Medium-Weak | Strong |
These theoretical predictions of spectroscopic signatures, while requiring experimental validation, are invaluable for interpreting spectra, confirming structural assignments, and understanding the electronic and vibrational properties of the molecule.
Structure Reactivity Relationships and Chemical Analogues of Bis 1 Chloro 2 Propyl Sulfide
Comparative Chemical Reactivity of Bis(1-chloro-2-propyl) Sulfide (B99878) with Related Alkyl Sulfides
The chemical reactivity of bis(1-chloro-2-propyl) sulfide is significantly influenced by the presence of the chlorine atoms on the propyl chains and the central sulfur atom. Its reactivity can be compared with other alkyl sulfides, such as bis(2-chloroethyl) sulfide (sulfur mustard), to understand the structure-activity relationships.
One of the key reactions of these compounds is nucleophilic substitution, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The rate of this reaction is dependent on the nature of the nucleophile and the structure of the alkyl sulfide. For instance, reactions with bisulfide (HS-) and polysulfides (Sn2-) have been studied for various chloro-substituted organic compounds. nih.govnih.gov Generally, polysulfides are found to be considerably more reactive nucleophiles than bisulfide. nih.gov The reaction products are consistent with the substitution of the chlorine atom by the sulfur nucleophile. nih.gov
The presence of the sulfur atom adjacent to the chlorinated carbon can facilitate intramolecular cyclization reactions, forming a transient thiiranium ion. This intermediate is highly reactive and readily attacked by nucleophiles. The rate of hydrolysis and reaction with other nucleophiles is influenced by the stability of this intermediate and the steric hindrance around the reaction center. Compared to the primary chloroalkane in sulfur mustard, the secondary chloroalkane in bis(1-chloro-2-propyl) sulfide may exhibit different reaction kinetics due to steric and electronic effects.
Elimination reactions can also occur, particularly in the presence of a strong base, leading to the formation of alkenes. The propensity for elimination versus substitution is dependent on the reaction conditions and the structure of the alkyl sulfide.
| Reactivity Aspect | Bis(1-chloro-2-propyl) Sulfide | Related Alkyl Sulfides (e.g., Sulfur Mustard) | Key Influencing Factors |
|---|---|---|---|
| Nucleophilic Substitution (SN) | Undergoes SN reactions with various nucleophiles. The secondary nature of the carbon may influence the reaction mechanism (SN1 vs. SN2). | Readily undergoes SN reactions, often via a thiiranium ion intermediate. | Nature of the nucleophile, solvent, steric hindrance, and stability of carbocation/intermediate. |
| Intramolecular Cyclization | Can form a three-membered thiiranium ring intermediate. | Characteristic reaction pathway, leading to enhanced reactivity. | Proximity of the sulfur atom to the electrophilic carbon. |
| Elimination Reactions | Possible in the presence of strong bases, leading to alkene formation. | Can occur, competing with substitution reactions. | Base strength, temperature, and steric factors. |
| Hydrolysis | Hydrolyzes in the presence of water, with the rate dependent on conditions. | Hydrolysis is a key degradation pathway. | Temperature, pH, and water availability. |
Synthesis and Reactivity of Structural Analogues with Varying Halogenation Patterns
The synthesis of structural analogues of bis(1-chloro-2-propyl) sulfide with different halogenation patterns allows for a systematic study of how the nature and position of the halogen affect the compound's reactivity. For instance, replacing chlorine with bromine or fluorine would significantly alter the leaving group ability and the electronic effects on the adjacent carbon atom.
The synthesis of such analogues can be achieved through various organic chemistry methods. For example, the reaction of a di-thiol with a halogenated propane (B168953) derivative under basic conditions can yield the desired sulfide. The choice of the halogenated starting material will determine the final halogenation pattern of the product.
The reactivity of these analogues is expected to follow the general trend of leaving group ability (I > Br > Cl > F) for nucleophilic substitution reactions. Therefore, the bromo-analogue would be expected to be more reactive towards nucleophiles than the chloro-analogue, while the fluoro-analogue would be significantly less reactive.
Furthermore, the position of the halogen can also play a crucial role. For example, an analogue with the halogen on the terminal carbon of the propyl chain would have different steric and electronic properties compared to the 1-chloro isomer, potentially altering the reaction rates and pathways. The heterocyclization of related compounds like bis(2-chloroprop-2-en-1-yl)sulfide has been shown to lead to various thiophene (B33073) and pyrrole (B145914) derivatives, indicating the complex reactivity of such structures. researchgate.netmdpi.comnih.gov
Chemical Transformations of Chiral Sulfide Analogues
Given that the subject compound is the (+)-enantiomer, its chemical transformations can be stereospecific. Chiral sulfoxides are valuable intermediates in organic synthesis and can be prepared from chiral sulfides. acsgcipr.orgillinois.edu The oxidation of a chiral sulfide can lead to the formation of a diastereomeric mixture of sulfoxides, and the stereochemical outcome can be influenced by the choice of oxidizing agent and reaction conditions.
The thermal stability of chiral sulfoxides is a key property; racemization typically requires high temperatures (around 200 °C). nih.govacs.org However, photoracemization is also possible. nih.govacs.org The mechanism can involve the inversion of the pyramidal sulfur center or α-cleavage and recombination. nih.govacs.org
The transformation of chiral sulfides into other chiral molecules is an active area of research. For instance, the reaction of a chiral sulfide with a Grignard reagent can lead to the formation of a new carbon-sulfur bond with retention or inversion of configuration at the sulfur center, depending on the reaction mechanism.
Investigating the Chemical Behavior of Oxidation Products (Sulfoxides and Sulfones)
The oxidation of bis(1-chloro-2-propyl) sulfide can yield the corresponding sulfoxide (B87167) and sulfone. researchgate.net The selective conversion of sulfides to sulfoxides without overoxidation to the sulfone is a significant synthetic challenge. researchgate.net Various oxidizing agents, such as hydrogen peroxide, peracids, and halogen derivatives, can be employed for this transformation. researchgate.netnih.gov The choice of oxidant and reaction conditions is crucial to control the level of oxidation. organic-chemistry.org
The resulting sulfoxide is itself a chiral molecule and can exist as a pair of enantiomers. The chemical properties of the sulfoxide differ from the parent sulfide. For example, the sulfoxide group is more polar, which can affect its solubility and chromatographic behavior. The sulfoxide can be further oxidized to the corresponding sulfone.
Sulfones are generally more stable and less reactive than the corresponding sulfides and sulfoxides. orientjchem.org The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent alkyl chains. For example, the chlorine atoms in the corresponding sulfone of bis(1-chloro-2-propyl) sulfide would be expected to be less susceptible to nucleophilic attack due to the deactivating effect of the sulfone group.
| Compound | Oxidation State of Sulfur | Key Chemical Properties | General Reactivity |
|---|---|---|---|
| Bis(1-chloro-2-propyl) Sulfide | -2 | Nucleophilic sulfur atom, can be oxidized. | Undergoes nucleophilic substitution, elimination, and oxidation. |
| Bis(1-chloro-2-propyl) Sulfoxide | 0 | Chiral center at sulfur, polar S=O bond. | Can be further oxidized to the sulfone, may undergo thermal or photo-racemization. |
| Bis(1-chloro-2-propyl) Sulfone | +2 | Electron-withdrawing SO2 group, generally stable. | Less reactive towards nucleophilic attack at the carbon-chlorine bond compared to the sulfide. |
Derivatization Strategies for Enhancing Specific Chemical Properties
Derivatization is a chemical modification of a compound to enhance a specific property, such as its stability, reactivity, or analytical detectability. For bis(1-chloro-2-propyl) sulfide, several derivatization strategies can be envisioned.
To enhance stability, the reactive chlorine atoms could be replaced with less labile groups. For example, reaction with a non-nucleophilic alcohol could yield an ether, which would be more stable towards hydrolysis.
To increase reactivity for specific applications, the chlorine atoms could be converted to better leaving groups, such as iodides or tosylates, by reaction with sodium iodide or p-toluenesulfonyl chloride, respectively. This would make the molecule more susceptible to nucleophilic attack.
For analytical purposes, derivatization can be used to introduce a chromophore or a fluorophore into the molecule, allowing for detection by UV-Vis or fluorescence spectroscopy. For example, reaction with a nucleophilic dye molecule could attach a colored tag to the sulfide. Derivatization is also a common strategy in mass spectrometry to improve ionization efficiency and fragmentation patterns for better identification and quantification. nih.gov For instance, the development of a diphenyl sulfide structure derivatization reagent has been used for the analysis of amino acid enantiomers. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
